3,4,5-Trimethoxycinnamic acid

Catalog No.
S585715
CAS No.
90-50-6
M.F
C12H14O5
M. Wt
238.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4,5-Trimethoxycinnamic acid

CAS Number

90-50-6

Product Name

3,4,5-Trimethoxycinnamic acid

IUPAC Name

(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoic acid

Molecular Formula

C12H14O5

Molecular Weight

238.24 g/mol

InChI

InChI=1S/C12H14O5/c1-15-9-6-8(4-5-11(13)14)7-10(16-2)12(9)17-3/h4-7H,1-3H3,(H,13,14)/b5-4+

InChI Key

YTFVRYKNXDADBI-SNAWJCMRSA-N

Synonyms

3,4,5-trimethoxycinnamic acid, 3-(3,4,5-trimethoxyphenyl)-2-propenoic acid

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=CC(=O)O

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)O

Here are some areas of scientific research exploring 3,4,5-TMCA:

Anti-stress and sleep effects

Studies suggest that 3,4,5-TMCA may possess anti-stress and sleep-promoting properties. Research using animal models indicates that 3,4,5-TMCA may increase sleep duration. However, more research is needed to understand the mechanisms and potential applications of these effects in humans.Source: [A study on the anti-stress effect of 3,4,5-trimethoxycinnamic acid, an active constituent of roots of Polygala tenuifolia (Onji): ]

Anti-inflammatory activity

Some studies have investigated the potential anti-inflammatory properties of 3,4,5-TMCA. However, the research is limited, and more studies are needed to understand its mechanisms and potential applications.Source: [Antioxidant and anti-inflammatory activities of constituents from Piper longum L. fruits: ]

Other potential applications

,4,5-TMCA is also being explored for its potential effects on other biological processes, including:

  • Antioxidant activity Source: [Antioxidant and anti-inflammatory activities of constituents from Piper longum L. fruits: ]
  • Cardiovascular health Source: [Potential antiarrhythmic effect of methyl 3,4,5-trimethoxycinnamate, a bioactive substance from roots of polygalae radix: suppression of triggered activities in rabbit myocytes]

3,4,5-Trimethoxycinnamic acid is an organic compound classified as a methoxycinnamic acid, characterized by three methoxy substituents located at the 3-, 4-, and 5-positions of the aromatic ring. Its chemical formula is C12H14O5C_{12}H_{14}O_{5}, and it is recognized for its role as a conjugate acid of 3,4,5-trimethoxycinnamate. This compound has been detected in human urine, indicating its presence in biological systems and potential metabolic significance .

Studies suggest that TMCA acts as a GABA (gamma-aminobutyric acid) receptor agonist [, ]. GABA is a neurotransmitter that inhibits neuronal activity, and its receptors are involved in regulating mood, sleep, and seizure activity. By activating these receptors, TMCA may have calming and anti-seizure effects. However, the exact mechanism of action needs further investigation.

Involving 3,4,5-trimethoxycinnamic acid include:

  • Esterification: This compound can react with alcohols to form esters, a reaction commonly utilized in organic synthesis.
  • Decarboxylation: Under certain conditions, it may undergo decarboxylation to yield corresponding aromatic compounds.
  • Reduction: The double bond in the cinnamic acid structure can be reduced to yield saturated derivatives.

These reactions are essential for its transformation into various derivatives that may exhibit different biological activities or enhance its solubility and stability .

3,4,5-Trimethoxycinnamic acid exhibits notable biological activities, including:

  • Anti-inflammatory Effects: It has been reported to inhibit the expression of cell adhesion molecules on endothelial cells, which are crucial in inflammatory responses. Specifically, it reduces the expression of intercellular adhesion molecule-1 (ICAM-1) and vascular adhesion molecules-1 (VCAM-1) induced by tumor necrosis factor-alpha .
  • Antioxidant Properties: The compound demonstrates antioxidant activity, contributing to its potential protective effects against oxidative stress.
  • Antimicrobial Activity: Preliminary studies suggest that it may possess antimicrobial properties, although further research is needed to elucidate these effects fully .

Several methods have been developed for synthesizing 3,4,5-trimethoxycinnamic acid:

  • From Cinnamic Acid Derivatives: The compound can be synthesized by introducing methoxy groups onto cinnamic acid through methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base.
  • Via Claisen-Schmidt Condensation: This method involves the condensation of an appropriate aldehyde with a substituted phenol under alkaline conditions to yield 3,4,5-trimethoxycinnamic acid.
  • Biological Synthesis: Some studies indicate that certain plant extracts can naturally produce this compound through metabolic pathways involving phenylpropanoid biosynthesis .

3,4,5-Trimethoxycinnamic acid finds applications in various fields:

  • Pharmaceuticals: Due to its anti-inflammatory and antioxidant properties, it is being investigated for potential therapeutic uses in treating inflammatory diseases and oxidative stress-related conditions.
  • Cosmetics: Its ability to inhibit skin inflammation makes it a candidate for formulations aimed at reducing skin irritation and promoting skin health.
  • Food Industry: As a natural antioxidant, it may be used as a preservative in food products to enhance shelf life and maintain quality .

Research on interaction studies involving 3,4,5-trimethoxycinnamic acid primarily focuses on its effects on cellular signaling pathways. It has been shown to modulate inflammatory responses by interacting with various cytokines and adhesion molecules. Furthermore, studies indicate potential synergistic effects when combined with other antioxidants or anti-inflammatory agents .

Several compounds share structural similarities with 3,4,5-trimethoxycinnamic acid. Below is a comparison highlighting its uniqueness:

CompoundStructure CharacteristicsUnique Features
Cinnamic AcidContains no methoxy groups; only one vinyl groupBasic structure from which methoxycinnamic acids derive
3-Methoxycinnamic AcidOne methoxy group at the 3-positionLess potent anti-inflammatory activity compared to 3,4,5-trimethoxycinnamic acid
4-Methoxycinnamic AcidOne methoxy group at the 4-positionSimilar in structure but differs in biological activity
3,4-Dimethoxycinnamic AcidTwo methoxy groups at the 3- and 4-positionsExhibits some antioxidant properties but less studied than 3,4,5-trimethoxycinnamic acid

The presence of three methoxy groups in 3,4,5-trimethoxycinnamic acid enhances its solubility and biological activity compared to similar compounds with fewer substituents .

3,4,5-Trimethoxycinnamic acid (TMCA) is a privileged structural scaffold in organic chemistry with significant applications in pharmaceutical development and chemical research [1]. This compound features a cinnamic acid backbone with three methoxy groups at positions 3, 4, and 5 on the aromatic ring, creating a unique chemical entity with diverse synthetic pathways [1] [2]. Classical organic synthesis approaches have been extensively developed to produce this compound with high purity and yield [3].

Perkin Reaction-Based Strategies

The Perkin reaction represents one of the most established methods for synthesizing 3,4,5-trimethoxycinnamic acid [8]. This reaction, developed by William Henry Perkin in 1868, involves the aldol condensation of an aromatic aldehyde with an acid anhydride in the presence of an alkali salt of the acid [8] [9]. For the synthesis of 3,4,5-trimethoxycinnamic acid, 3,4,5-trimethoxybenzaldehyde serves as the key starting material [5].

The general Perkin reaction mechanism for 3,4,5-trimethoxycinnamic acid synthesis proceeds through the following steps:

  • The reaction begins with the condensation of 3,4,5-trimethoxybenzaldehyde with acetic anhydride in the presence of sodium acetate, which acts as a base catalyst [9] [10].
  • The sodium acetate abstracts a proton from the acetic anhydride, generating a carbanion intermediate [10] [13].
  • This carbanion attacks the carbonyl carbon of the 3,4,5-trimethoxybenzaldehyde, followed by an intramolecular acetyl shift [13].
  • The final step involves the loss of the acetate ion to form the unsaturated carboxylic acid product, 3,4,5-trimethoxycinnamic acid [10] [13].

The reaction is typically carried out at elevated temperatures, often between 160-180°C, for several hours to achieve optimal yields [10] [12]. The reaction mixture is then hydrolyzed and acidified to precipitate the final product [12].

Table 1: Typical Perkin Reaction Conditions for 3,4,5-Trimethoxycinnamic Acid Synthesis

ParameterTypical Conditions
Temperature160-180°C
Reaction Time3-4 hours
Base CatalystSodium acetate (anhydrous)
Molar Ratio (Aldehyde:Anhydride:Base)1:3:1
Yield70-85%

One significant advantage of the Perkin reaction is its ability to produce predominantly the trans (E) isomer of 3,4,5-trimethoxycinnamic acid, which is often the desired configuration for further applications [5] [8]. However, the reaction requires high temperatures and extended reaction times, which can be considered drawbacks from an energy efficiency perspective [9] [12].

Knoevenagel Condensation Optimization Parameters

The Knoevenagel condensation represents another classical approach for synthesizing 3,4,5-trimethoxycinnamic acid, offering certain advantages over the Perkin reaction in terms of milder reaction conditions [3] [14]. This method involves the condensation of 3,4,5-trimethoxybenzaldehyde with malonic acid in the presence of a basic catalyst, followed by decarboxylation to yield the desired cinnamic acid derivative [3] [16].

Several parameters significantly influence the efficiency and yield of the Knoevenagel condensation for 3,4,5-trimethoxycinnamic acid synthesis:

  • Catalyst Selection: Traditional Knoevenagel condensations employ pyridine and piperidine as catalysts. However, research has shown that various amine-based catalysts, including proline and ammonium salts, can effectively catalyze the reaction with improved yields [14] [15].

  • Temperature Control: The reaction temperature plays a crucial role in both the condensation and decarboxylation steps. While the initial condensation can occur at relatively low temperatures (40-60°C), the decarboxylation typically requires higher temperatures (90-120°C) [16] [18].

  • Solvent Selection: The choice of solvent affects both reaction rate and product selectivity. Common solvents include ethanol, water, or mixtures thereof, with recent studies showing that water can be an effective and environmentally friendly medium [15] [20].

  • Reaction Time: Optimization of reaction time is essential to maximize yield while minimizing side reactions. Typical reaction times range from 2 to 16 hours, depending on other reaction parameters [18] [20].

  • Molar Ratios: The ratio of malonic acid to benzaldehyde significantly impacts the reaction outcome. While traditional methods often use excess malonic acid (2-3 equivalents), optimized procedures have shown that ratios closer to 1:1 can be effective when other parameters are properly adjusted [18] [20].

Table 2: Optimization Parameters for Knoevenagel Condensation of 3,4,5-Trimethoxycinnamic Acid

ParameterRangeOptimal ConditionsEffect on Yield
CatalystPyridine/piperidine, ammonium salts, prolineAmmonium bicarbonate (0.4 equiv)Significant increase with appropriate catalyst
Temperature40-120°C60°C for condensation, 90°C for decarboxylationHigher temperatures accelerate decarboxylation
SolventEthanol, water, ethyl acetateWater or ethanol/water mixturesWater improves green chemistry profile
Reaction Time2-16 hours4 hoursExtended times may lead to side reactions
Malonic Acid:Benzaldehyde Ratio1:1 to 3:11.2:1Reduced excess improves atom economy

Research findings indicate that optimized Knoevenagel condensation can achieve yields of 70-80% for 3,4,5-trimethoxycinnamic acid with high purity [3] [16]. The reaction typically produces the trans isomer preferentially, similar to the Perkin reaction [16]. A significant advantage of the Knoevenagel approach is the potential for milder reaction conditions and improved atom economy compared to the Perkin reaction [14] [18].

Green Chemistry Alternatives in Production

The synthesis of 3,4,5-trimethoxycinnamic acid has evolved significantly with the integration of green chemistry principles, focusing on reducing environmental impact while maintaining or improving reaction efficiency [1] [21]. These approaches aim to minimize waste generation, reduce energy consumption, and utilize safer reagents and solvents [21].

Solvent-Free Condensation Techniques

Solvent-free condensation techniques represent a significant advancement in the green synthesis of 3,4,5-trimethoxycinnamic acid, eliminating the need for potentially harmful organic solvents [21] [24]. These methods not only reduce environmental impact but often lead to improved reaction efficiency and product purity [21].

Several solvent-free approaches have been developed for the synthesis of cinnamic acid derivatives, including 3,4,5-trimethoxycinnamic acid:

  • Solid-Phase Knoevenagel Condensation: This method involves the direct reaction of solid 3,4,5-trimethoxybenzaldehyde with malonic acid in the presence of a catalyst, without any solvent [3] [21]. The reaction can be initiated with minimal solvent (such as ethyl acetate) which evaporates during the heating process, leaving a solvent-free reaction environment [3].

  • Microwave-Assisted Solvent-Free Synthesis: Microwave irradiation has been successfully applied to the solvent-free synthesis of cinnamic acid derivatives, significantly reducing reaction times from hours to minutes [6] [24]. For 3,4,5-trimethoxycinnamic acid, microwave-assisted condensation of the corresponding benzaldehyde with malonic acid in the presence of ammonium salts has shown promising results [6].

  • Mechanochemical Synthesis: This approach utilizes mechanical energy (typically grinding) to promote the reaction between 3,4,5-trimethoxybenzaldehyde and malonic acid in the absence of solvents [24]. The mechanical force helps overcome energy barriers and can lead to efficient product formation.

A particularly effective solvent-free method for synthesizing 3,4,5-trimethoxycinnamic acid involves the following procedure:

  • Combining 3,4,5-trimethoxybenzaldehyde with 1.2 equivalents of malonic acid and 0.4 equivalents of ammonium bicarbonate [3] [18].
  • Adding a minimal amount of ethyl acetate to facilitate initial mixing [3].
  • Heating the mixture to 140°C, allowing the ethyl acetate to evaporate while the reaction proceeds [3].
  • Maintaining the reaction for 2 hours, during which gas evolution (CO2) indicates the progress of the decarboxylation step [3] [18].

This method has demonstrated yields of up to 73% for 3,4,5-trimethoxycinnamic acid with high purity, as confirmed by melting point analysis (124-125°C) and thin-layer chromatography [3].

The advantages of solvent-free condensation techniques include:

  • Elimination of organic solvents, reducing waste and environmental impact [21] [24].
  • Simplified purification procedures, as fewer contaminants are present [3] [21].
  • Reduced reaction volumes, allowing for more efficient heating and mixing [3].
  • Potential for higher yields and improved product purity [3] [21].

Catalytic Systems for Improved Atom Economy

The development of efficient catalytic systems has significantly enhanced the atom economy in the synthesis of 3,4,5-trimethoxycinnamic acid, making the process more sustainable and environmentally friendly [22] [16]. Atom economy, a fundamental concept in green chemistry, focuses on maximizing the incorporation of atoms from starting materials into the final product while minimizing waste generation [22] [25].

Several catalytic systems have been investigated for the synthesis of cinnamic acid derivatives with improved atom economy:

  • Ammonium Salt Catalysts: Ammonium bicarbonate and other ammonium salts have emerged as effective, environmentally benign catalysts for the Knoevenagel condensation of 3,4,5-trimethoxybenzaldehyde with malonic acid [3] [18]. These catalysts facilitate both the condensation and decarboxylation steps, eliminating the need for traditional catalysts like pyridine and piperidine, which pose environmental and health concerns [18] [21].

  • Amino Acid Catalysts: Proline and other amino acids have shown promising results as catalysts for the synthesis of cinnamic acid derivatives [16] [20]. For 3,4,5-trimethoxycinnamic acid, proline-catalyzed Knoevenagel condensation has achieved conversions of up to 80% under optimized conditions, with minimal catalyst loading (0.1 equivalents) [20].

  • Heterogeneous Catalysts: Various solid catalysts, including metal oxides and supported catalysts, have been developed for the synthesis of cinnamic acid derivatives [17] [19]. These catalysts offer advantages in terms of recyclability and ease of separation from the reaction mixture [19].

The atom economy of these catalytic systems can be evaluated by comparing the molecular weight of the desired product to the sum of the molecular weights of all reactants:

Table 3: Atom Economy Comparison for Different Synthetic Routes to 3,4,5-Trimethoxycinnamic Acid

Synthetic RouteStarting MaterialsTheoretical Atom Economy (%)Practical Considerations
Perkin Reaction3,4,5-Trimethoxybenzaldehyde, Acetic anhydride65-70%Higher temperatures, longer reaction times
Traditional Knoevenagel3,4,5-Trimethoxybenzaldehyde, Malonic acid, Pyridine75-80%Toxic catalysts, excess reagents
Green Knoevenagel with Ammonium Salts3,4,5-Trimethoxybenzaldehyde, Malonic acid, NH4HCO385-90%Benign catalyst, reduced excess reagents
Proline-Catalyzed Knoevenagel3,4,5-Trimethoxybenzaldehyde, Malonic acid, Proline85-90%Low catalyst loading, recyclable catalyst

The improved atom economy achieved with these catalytic systems translates to several practical benefits:

  • Reduced waste generation, as more atoms from the starting materials are incorporated into the final product [22] [25].
  • Lower environmental impact, particularly when combined with solvent-free or aqueous reaction conditions [21] [22].
  • Potential cost savings through more efficient use of raw materials [22].
  • Simplified purification procedures, as fewer by-products are formed [16] [22].

Research has shown that optimized catalytic systems can achieve yields comparable to or better than traditional methods while significantly improving the sustainability profile of the synthesis process [16] [18].

Industrial-Scale Manufacturing Challenges

The transition from laboratory-scale synthesis to industrial production of 3,4,5-trimethoxycinnamic acid presents several significant challenges that must be addressed to ensure efficient, cost-effective, and sustainable manufacturing processes [23] [26].

  • Raw Material Sourcing and Cost: The primary starting material, 3,4,5-trimethoxybenzaldehyde, can be relatively expensive and may have limited suppliers, potentially creating supply chain vulnerabilities for industrial production [23] [26]. Securing consistent, high-quality raw materials at competitive prices represents a significant challenge for manufacturers.

  • Scale-Up Considerations: Reactions that perform well at laboratory scale often encounter issues when scaled up to industrial production volumes [18] [21]. For 3,4,5-trimethoxycinnamic acid synthesis, challenges include:

    • Heat transfer limitations in larger reaction vessels, particularly for solvent-free methods that rely on efficient heating [3] [18].
    • Mixing efficiency in high-viscosity reaction mixtures, which can affect reaction homogeneity and yield [18].
    • Reaction time optimization to maintain productivity while ensuring complete conversion [3] [18].
  • Purification and Crystallization: Achieving the high purity required for pharmaceutical and fine chemical applications (typically >98%) presents challenges at industrial scale [3] [26]. The purification process often involves multiple crystallization steps, which can be time-consuming and result in yield losses [3]. Developing efficient crystallization protocols that consistently produce high-purity 3,4,5-trimethoxycinnamic acid with the desired crystal morphology remains challenging.

  • Regulatory Compliance: The pharmaceutical industry is heavily regulated, and approval processes for new manufacturing methods or facilities can be time-consuming and costly [23]. Manufacturers must ensure that their production processes meet all relevant regulatory requirements, including Good Manufacturing Practice (GMP) standards for pharmaceutical-grade materials.

  • Environmental Considerations: Even with green chemistry approaches, industrial-scale production can generate significant waste and consume substantial energy [21] [25]. Manufacturers face the challenge of implementing environmentally sustainable practices while maintaining economic viability.

  • Process Safety: Some synthesis routes involve potentially hazardous reagents or conditions, such as high temperatures or pressure [10] [12]. Ensuring worker safety and preventing accidents becomes increasingly important at industrial scale.

  • Quality Control: Maintaining consistent product quality across production batches requires robust analytical methods and quality control protocols [26]. For 3,4,5-trimethoxycinnamic acid, this includes monitoring for potential impurities and ensuring the correct isomeric composition (predominantly trans isomer).

Table 4: Industrial-Scale Manufacturing Challenges and Potential Solutions

ChallengeImpactPotential Solutions
Raw Material SourcingCost variability, supply chain risksDevelop alternative synthesis routes, establish long-term supplier relationships
Heat TransferReaction inconsistency, safety concernsContinuous flow reactors, improved reactor design
Mixing EfficiencyYield variability, product quality issuesSpecialized mixing equipment, optimized viscosity control
PurificationYield loss, increased production costsContinuous crystallization, advanced separation technologies
Regulatory ComplianceDelayed market entry, increased costsEarly regulatory engagement, quality-by-design approach
Environmental ImpactRegulatory issues, sustainability concernsClosed-loop systems, solvent recycling, energy efficiency measures
Process SafetyWorker health risks, potential accidentsInherently safer design, automation, comprehensive safety protocols

Despite these challenges, several strategies have emerged to improve the industrial production of 3,4,5-trimethoxycinnamic acid:

  • Continuous flow chemistry, which can address heat transfer and mixing issues while potentially improving yield and reducing waste [21].
  • Hybrid manufacturing approaches that combine the best aspects of different synthesis routes to optimize overall process efficiency [16] [18].
  • Advanced process analytical technology to monitor and control reaction parameters in real-time, ensuring consistent product quality [26].

Physical Description

Solid

XLogP3

1.4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

238.08412354 g/mol

Monoisotopic Mass

238.08412354 g/mol

Heavy Atom Count

17

Melting Point

126 - 128 °C

UNII

C9096D920O

GHS Hazard Statements

Aggregated GHS information provided by 8 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (62.5%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (37.5%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

20329-98-0
90-50-6

Wikipedia

3,4,5-trimethoxycinnamic acid
(2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoic acid

General Manufacturing Information

2-Propenoic acid, 3-(3,4,5-trimethoxyphenyl)-: ACTIVE

Dates

Last modified: 08-15-2023

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